molecular formula C8H8BrNO2 B597574 3-(5-Bromopyridin-2-yl)oxetan-3-ol CAS No. 1207758-80-2

3-(5-Bromopyridin-2-yl)oxetan-3-ol

Cat. No.: B597574
CAS No.: 1207758-80-2
M. Wt: 230.061
InChI Key: TWHBBMSMSDZUQX-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a research chemical often used in various scientific studies and applications. The compound features a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate oxetane precursor under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Bromopyridin-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)oxetan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

3-(5-Bromopyridin-2-yl)oxetan-3-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the bromopyridine and oxetane moieties, which confer distinct chemical and biological properties.

Biological Activity

3-(5-Bromopyridin-2-yl)oxetan-3-ol, a compound featuring a brominated pyridine moiety and an oxetanol structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H8BrNO\text{C}_8\text{H}_8\text{BrN}O

This compound is characterized by the presence of a bromine atom attached to a pyridine ring, which is known for enhancing biological activity through various mechanisms. The oxetane ring contributes to its structural uniqueness, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing oxetane structures have shown activity against various bacterial strains. A study evaluating related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria using the well diffusion method. These findings suggest that this compound may possess similar antimicrobial capabilities, warranting further investigation into its efficacy against specific pathogens .

Anticancer Properties

The potential anticancer activity of this compound is also of interest. Related compounds have been studied for their ability to inhibit tumor growth in various cancer models. For example, some derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models, indicating a promising avenue for therapeutic development .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerSignificant tumor growth inhibition in xenograft models
AntitubercularPotential activity against Mycobacterium tuberculosis

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the bromine atom enhances binding affinity to biological targets such as enzymes or receptors involved in disease pathways. This interaction may lead to modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the oxetane structure. These studies revealed that specific substitutions on the oxetane ring significantly influenced biological activity. For example, compounds with halogen substitutions exhibited enhanced potency against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

Table 2: Structure-Activity Relationship (SAR) Findings

CompoundSubstitutionMIC (μM)Activity Level
3-(5-Bromopyridin-2-yl)Unsubstituted57.73Moderate
4-Bromo substituted12.23Excellent
4-Chloro substituted6.68Very High

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHBBMSMSDZUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dibromopyridine (10 g, 35.2 mmol) is dissolved in dry toluene (200 mL) under a nitrogen atmosphere and cooled to −78° C. n-Butyllithium (2.5M in hexanes, 2.5 mL, 38.7 mmol) is added at −78° C. over 20 minutes. The reaction mixture is stirred at −78° C. for 20 minutes. Oxetane-3-one (2.79 g, 38.7 mmol) in toluene (100 mL) is added then stirred at −78° C. for 30 minutes. Saturated aqueous ammonium chloride solution (50 mL) is added. The mixture extracted with ethyl acetate (2×200 mL), separated, washed with brine solution (50 mL) and the solvent evaporated under reduced pressure. The crude material is purified using flash chromatography (35% ethyl acetate in hexane) to give the title compound (4.2 g): 1H NMR (400 MHz, DMSO-d6):δ 4.64 (2H, d), 4.87 (2H, d), 6.68 (1H, s), 7.55 (1H, d), 8.06 (1H, dd), 8.76 (1H, d).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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